
1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide: is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a morpholine ring attached to the ethoxy group at the 3-position of the indazole ring, and it is commonly available as a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction.
Attachment of the Ethoxy Group: The ethoxy group is introduced at the 3-position of the indazole ring through an etherification reaction using an appropriate ethylating agent.
Introduction of the Morpholine Ring: The morpholine ring is attached to the ethoxy group via a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a suitable leaving group like tosylate or mesylate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
相似化合物的比较
- 1H-Indazole, 3-(2-(4-piperidinyl)ethoxy)-, hydrobromide
- 1H-Indazole, 3-(2-(4-pyrrolidinyl)ethoxy)-, hydrobromide
- 1H-Indazole, 3-(2-(4-piperazinyl)ethoxy)-, hydrobromide
Comparison: 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs with different heterocyclic rings. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.
属性
CAS 编号 |
36173-91-8 |
|---|---|
分子式 |
C13H18BrN3O2 |
分子量 |
328.20 g/mol |
IUPAC 名称 |
4-[2-(1H-indazol-3-yloxy)ethyl]morpholine;hydrobromide |
InChI |
InChI=1S/C13H17N3O2.BrH/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16;/h1-4H,5-10H2,(H,14,15);1H |
InChI 键 |
ICZSYGIUQHGQLY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=NNC3=CC=CC=C32.Br |
相关CAS编号 |
36173-90-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


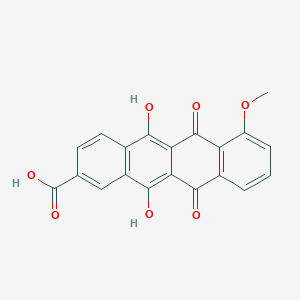
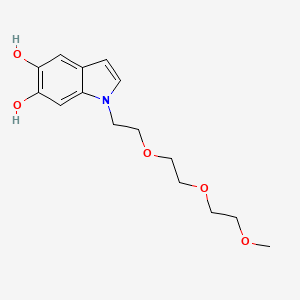

![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
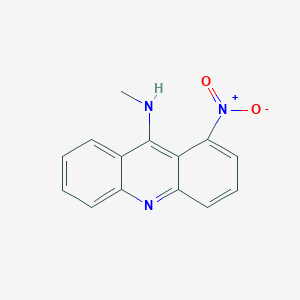
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
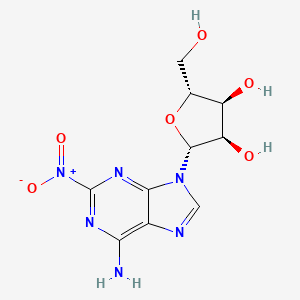

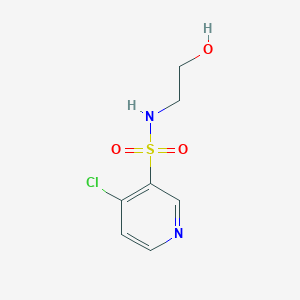
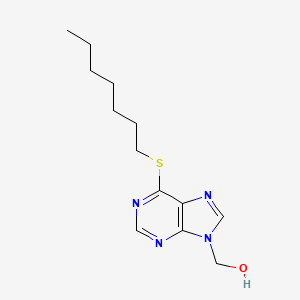
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)

![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
